molecular formula C12H22O2 B3029068 (1S,2R,5S)-2-isopropyl-5-methylcyclohexyl acetate CAS No. 5157-89-1

(1S,2R,5S)-2-isopropyl-5-methylcyclohexyl acetate

Cat. No. B3029068
CAS RN: 5157-89-1
M. Wt: 198.3 g/mol
InChI Key: XHXUANMFYXWVNG-WCQGTBRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1S,2R,5S)-2-isopropyl-5-methylcyclohexyl acetate” is a chemical compound with the molecular formula C12H22O2 . It is a derivative of cyclohexane, a six-membered ring, with an isopropyl group and a methyl group attached to different carbon atoms in the ring .


Molecular Structure Analysis

The molecular structure of “(1S,2R,5S)-2-isopropyl-5-methylcyclohexyl acetate” can be inferred from its name and molecular formula. It contains a cyclohexane ring, which is a six-membered carbon ring. Attached to this ring are an isopropyl group (a carbon atom bonded to two hydrogen atoms and one methyl group), a methyl group (a carbon atom bonded to three hydrogen atoms), and an acetate group (a two-carbon chain with a double-bonded oxygen and a single-bonded OH group) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1S,2R,5S)-2-isopropyl-5-methylcyclohexyl acetate” include a molecular formula of C12H22O2 and an average mass of 198.302 Da . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can be inferred from similar compounds .

Scientific Research Applications

1. Medicinal Chemistry Applications

Research into derivatives of specific molecular structures, such as (1S,2R)-8-Hydroxy-1-methyl-2-(dipropylamino)tetralin, has shown potential in the development of drugs with dual functionality. For example, certain derivatives have been characterized as mixed 5-HT1A-receptor agonists and dopamine D2-receptor antagonists, suggesting their potential in treating disorders that involve these pathways (Liu et al., 1995).

2. Pharmacological Applications

In pharmacology, compounds structurally related to (1S,2R,5S)-2-isopropyl-5-methylcyclohexyl acetate have been explored for their therapeutic potential. For instance, NS-304, a novel diphenylpyrazine derivative, has been studied as an orally available and long-acting prostacyclin receptor agonist prodrug, showing promise in treating various vascular diseases (Kuwano et al., 2007).

3. Organic Synthesis Applications

In the realm of organic synthesis, research has focused on the development of more effective and less cytotoxic solvents for medical applications, such as gallstone dissolution. Ethyl propionate and isopropyl acetate, which share structural similarities with (1S,2R,5S)-2-isopropyl-5-methylcyclohexyl acetate, have been identified as promising alternatives to traditional solvents, offering less toxicity and greater efficacy (Zakko et al., 1997).

properties

IUPAC Name

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11+,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXUANMFYXWVNG-WCQGTBRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701026539
Record name (+)-Menthyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (±)-Menthyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041264
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

228.00 to 229.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name (±)-Menthyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041264
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(1S,2R,5S)-2-isopropyl-5-methylcyclohexyl acetate

CAS RN

5157-89-1, 2552-91-2, 89-48-5
Record name (+)-Menthyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5157-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Menthyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-neomenthyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.052
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (±)-Menthyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041264
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

228 - 229 °C
Record name (±)-Menthyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041264
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2R,5S)-2-isopropyl-5-methylcyclohexyl acetate
Reactant of Route 2
Reactant of Route 2
(1S,2R,5S)-2-isopropyl-5-methylcyclohexyl acetate
Reactant of Route 3
Reactant of Route 3
(1S,2R,5S)-2-isopropyl-5-methylcyclohexyl acetate
Reactant of Route 4
Reactant of Route 4
(1S,2R,5S)-2-isopropyl-5-methylcyclohexyl acetate
Reactant of Route 5
Reactant of Route 5
(1S,2R,5S)-2-isopropyl-5-methylcyclohexyl acetate
Reactant of Route 6
Reactant of Route 6
(1S,2R,5S)-2-isopropyl-5-methylcyclohexyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.